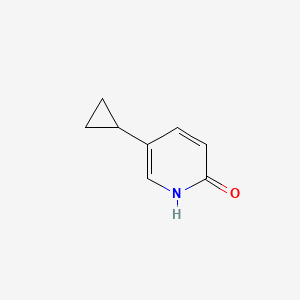

5-Cyclopropylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUCDCOUFJDYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617000 | |

| Record name | 5-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-42-7 | |

| Record name | 5-Cyclopropylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopropylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Cyclopropylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Cyclopropylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry. The cyclopropyl moiety is a key pharmacophore that can enhance metabolic stability, binding affinity, and other crucial ADME properties of drug candidates.[1][2] This guide details two primary synthetic routes, offering step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The synthesis of this compound is of significant interest due to its potential applications in the development of novel therapeutics across various disease areas.

Introduction: The Significance of the Cyclopropyl Moiety in Pyridine Scaffolds

The incorporation of a cyclopropyl group into drug molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[1][2] The strained three-membered ring of cyclopropane introduces unique conformational constraints and electronic properties, which can lead to improved potency, selectivity, and metabolic stability.[1] When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the cyclopropyl group can significantly influence the molecule's interaction with biological targets. This compound, in particular, presents a versatile platform for further functionalization, making it a highly sought-after intermediate in drug discovery programs.

This guide will explore two robust synthetic pathways to access this important molecule, providing the necessary detail for practical implementation in a research setting.

Primary Synthetic Route: Suzuki-Miyaura Coupling of 5-Bromopyridin-2-ol

This approach utilizes the commercially available 5-bromopyridin-2-ol as the starting material and introduces the cyclopropyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is attractive due to its directness and the general reliability of the Suzuki coupling.[3][4]

Reaction Scheme

Caption: Suzuki-Miyaura coupling of 5-bromopyridin-2-ol.

Experimental Protocol

Materials:

-

Cyclopropylboronic acid[4]

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand[4]

-

Potassium phosphate (K₃PO₄) or other suitable base

-

1,4-Dioxane and Water (solvent mixture)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-ol (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%)).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The reaction mixture is typically heterogeneous.

-

Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanistic Considerations and Causality

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromopyridin-2-ol.

-

Transmetalation: The boronic acid, activated by the base, transfers the cyclopropyl group to the palladium center.

-

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine can be crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with potentially coordinating substrates like pyridin-2-ones.[4] The addition of water can accelerate the reaction.[4] However, it is important to note that the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles can be challenging due to the potential for protodeboronation of the boronic acid and the coordinating nature of the pyridine nitrogen, which can interfere with the catalyst.[1][7]

Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Starting Material | 5-Bromopyridin-2-ol | Commercially available and provides a direct route.[5][6] |

| Coupling Partner | Cyclopropylboronic Acid | Stable and effective source of the cyclopropyl group.[4] |

| Catalyst | Pd(OAc)₂ | Common and effective palladium precursor. |

| Ligand | Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich ligand to promote reductive elimination.[4] |

| Base | K₃PO₄ | Strong, non-nucleophilic base to activate the boronic acid. |

| Solvent | 1,4-Dioxane/Water | A mixture that facilitates both organic and inorganic reagent solubility and can accelerate the reaction.[4] |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Alternative Synthetic Route: From 2-Chloro-5-bromopyridine

This alternative pathway begins with the more readily available 2-amino-5-bromopyridine, which is converted to 2-chloro-5-bromopyridine. A Suzuki-Miyaura coupling is then performed, followed by hydrolysis of the 2-chloro group to the desired 2-pyridone.

Reaction Scheme

Caption: Alternative synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-bromopyridine

This transformation can be achieved via a Sandmeyer-type reaction from 2-amino-5-bromopyridine.[8]

-

Procedure: Dissolve 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, stir the reaction mixture for a specified time before carefully warming to room temperature. The product can then be isolated by extraction and purified.

Step 2: Suzuki-Miyaura Coupling to form 2-Chloro-5-cyclopropylpyridine

The protocol is similar to the primary route, using 2-chloro-5-bromopyridine as the starting material.

-

Procedure: Follow the Suzuki-Miyaura coupling protocol described in the primary route, substituting 5-bromopyridin-2-ol with 2-chloro-5-bromopyridine.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the 2-chloro group. A patented method suggests the use of an aqueous alkaline solution in the presence of a tertiary alcohol to improve the yield and reaction rate.[9]

-

Procedure: To a solution of 2-chloro-5-cyclopropylpyridine in a tertiary alcohol (e.g., tert-butyl alcohol), add a concentrated aqueous solution of a strong base (e.g., potassium hydroxide). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, neutralize the reaction mixture with an acid and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.

Rationale for the Alternative Route

Table 2: Comparison of Synthetic Routes

| Feature | Primary Route (Suzuki on Pyridin-2-one) | Alternative Route (From 2-Chloropyridine) |

| Starting Material | 5-Bromopyridin-2-ol | 2-Amino-5-bromopyridine |

| Number of Steps | 1 | 3 |

| Key Reactions | Suzuki-Miyaura Coupling | Sandmeyer Reaction, Suzuki-Miyaura Coupling, Hydrolysis |

| Potential Challenges | Potentially sluggish Suzuki coupling due to the pyridin-2-one scaffold.[1][7] | Multi-step synthesis, potentially harsh conditions for hydrolysis.[9] |

| Advantages | More direct and atom-economical. | Utilizes a potentially more accessible and less expensive starting material. |

Conclusion

The synthesis of this compound can be effectively achieved through at least two viable synthetic routes. The choice between the direct Suzuki-Miyaura coupling of 5-bromopyridin-2-ol and the multi-step approach starting from 2-amino-5-bromopyridine will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the research laboratory. Both routes employ well-established and robust chemical transformations, providing medicinal chemists with reliable methods to access this valuable building block for the development of new therapeutic agents. Careful optimization of the reaction conditions, particularly for the Suzuki-Miyaura coupling step, will be key to achieving high yields and purity of the final product.

References

-

PrepChem.com. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

National Center for Biotechnology Information. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

-

Academia.edu. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]

- Google Patents. WO2021064186A1 - Novel pyridin-2(1h)

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

- Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

National Center for Biotechnology Information. Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. [Link]

- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

International Journal of Scientific & Social Sciences. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

-

MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

-

Wikipedia. 2-Chloropyridine. [Link]

- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.

-

PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes. [Link]

-

Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Journal of the Chemical Society, Perkin Transactions 1. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. [Link]

-

ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. [Link]

-

Chemical Communications. Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Stoltz Group, Caltech. Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. [Link]

-

Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

-

PubMed. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. [Link]

-

MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

-

MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. ijssst.info [ijssst.info]

- 4. audreyli.com [audreyli.com]

- 5. biorbyt.com [biorbyt.com]

- 6. 2-Hydroxy-5-bromopyridine | 13466-38-1 [chemicalbook.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. The document details its physicochemical properties, structural features, including its prominent tautomeric equilibrium, and provides an exemplary synthesis protocol. Furthermore, it explores the compound's known biological activities and potential applications as a scaffold in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridin-2-ol derivatives.

Introduction

Substituted pyridin-2-ol moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a cyclopropyl group at the 5-position of the pyridin-2-ol ring system imparts unique conformational rigidity and metabolic stability, making this compound an attractive building block for the development of novel therapeutics. The cyclopropyl group can influence the electronic properties of the aromatic ring and provide specific steric interactions with biological targets. This guide aims to consolidate the current knowledge on this compound, offering insights into its chemical nature and potential for further investigation.

Physicochemical Properties and Structural Elucidation

This compound, also known by its synonym 5-cyclopropyl-2(1H)-pyridinone, is a solid organic compound with the molecular formula C8H9NO and a molecular weight of approximately 135.16 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1159821-42-7 | [2] |

| Molecular Formula | C8H9NO | [1] |

| Molecular Weight | 135.1632 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-cyclopropyl-2(1H)-pyridinone | |

| SMILES | OC1=NC=C(C2CC2)C=C1 | [1] |

Structural Features and Tautomerism

A critical aspect of the chemical nature of this compound is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[3][4] The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and pH. In many pyridin-2-ol systems, the pyridinone (keto) form is thermodynamically favored.

The presence of both tautomers means that the compound can exhibit reactivity characteristic of both alcohols/phenols and amides. This dual reactivity is a key consideration in its synthetic applications and interactions with biological systems.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm), and signals for the protons on the pyridine ring (~6.0-8.0 ppm). The position of the N-H or O-H proton will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show signals for the cyclopropyl carbons, with the methylene carbons appearing at high field, and signals for the five distinct carbons of the pyridine ring, including a carbonyl-like carbon for the keto tautomer.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (135.16 g/mol ).

Synthesis and Manufacturing

The synthesis of cyclopropyl-substituted aromatic compounds often involves cross-coupling reactions or the construction of the cyclopropyl ring on a pre-existing aromatic core. While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established organometallic chemistry. One common approach involves the Suzuki or similar palladium-catalyzed cross-coupling of a halogenated pyridin-2-ol derivative with a cyclopropylboronic acid or a related organometallic reagent.

Exemplary Synthetic Protocol: Suzuki Cross-Coupling

This protocol is a representative example and may require optimization.

Objective: To synthesize this compound from 5-Bromo-2-methoxypyridine.

Materials:

-

5-Bromo-2-methoxypyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Hydrobromic acid (HBr, 48%)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Workflow:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Suzuki Coupling:

-

To a reaction vessel, add 5-Bromo-2-methoxypyridine (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

-

Degas a mixture of toluene and water (4:1) with nitrogen or argon for 15 minutes. Add this solvent mixture to the reaction vessel.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude 5-Cyclopropyl-2-methoxypyridine.

-

-

Demethylation:

-

Dissolve the crude intermediate in 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux (approximately 120-125 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography on silica gel to afford pure this compound.

-

Applications in Research and Drug Discovery

The structural motif of this compound is of significant interest in medicinal chemistry due to the favorable properties conferred by the cyclopropyl group. Cyclopropyl rings are often used as bioisosteres for phenyl groups or other larger cyclic systems, and can improve metabolic stability and binding affinity.

While specific biological activities for this compound itself are not extensively documented in publicly available literature, related cyclopropyl-containing heterocyclic compounds have shown a range of activities, including:

-

Antimicrobial and Anti-inflammatory Effects: Various natural and synthetic compounds containing heterocyclic rings exhibit antimicrobial and anti-inflammatory properties.[5][6]

-

Enzyme Inhibition: The pyridinone scaffold is a common feature in many enzyme inhibitors. The specific substitution pattern can be tailored to target a wide range of enzymes.

-

Central Nervous System (CNS) Activity: The small, rigid nature of the cyclopropyl group can be advantageous for designing ligands that cross the blood-brain barrier.

The compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules in drug discovery programs.[7]

Safety, Handling, and Storage

As with any chemical compound, this compound should be handled in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its key features include a stable cyclopropyl moiety and the capacity for keto-enol tautomerism, which dictates its reactivity. The synthetic accessibility via modern cross-coupling methods allows for its incorporation into more complex molecular architectures. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- Novel processes for the synthesis of cyclopropyl compounds. Google Patents (WO2005051904A2).

-

Vacek, J. et al. Chemical Properties and Biological Activities of Cyclopentenediones: A Review . Molecules. Available from: [Link]

-

Gornas, P. et al. Diversity of the Chemical Profile and Biological Activity of Capsicum annuum L. Extracts in Relation to Their Lipophilicity . MDPI. Available from: [Link]

-

Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir . YouTube. Available from: [Link]

-

Wang, Y. et al. Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis . PubMed. Available from: [Link]

-

2-Cyclopropylpyridin-3-ol | C8H9NO | CID 23145270 . PubChem. Available from: [Link]

-

22.1: Keto-Enol Tautomerism . Chemistry LibreTexts. Available from: [Link]

-

Chemical composition and bioactivities of the essential oil of Coreopsis tinctoria and Chrysanthemum morifolium . ResearchGate. Available from: [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions . YouTube. Available from: [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY . VNU-HCM Journal of Science and Technology Development. Available from: [Link]

-

Biological Activities of Natural Products II . MDPI. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | 1159821-42-7 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Cyclopropylpyridin-2-ol, a heterocyclic organic compound, is a molecule of growing interest in medicinal chemistry and drug discovery due to its unique structural motif that combines a pyridinone core with a cyclopropyl group. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers. While experimentally determined data for some properties remain limited in publicly accessible literature, this document consolidates available information from commercial suppliers and provides detailed, field-proven methodologies for its empirical determination. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in synthetic and developmental pipelines.

Introduction

This compound (CAS No. 1159821-42-7) belongs to the substituted pyridin-2(1H)-one class of compounds.[1][2] The incorporation of a cyclopropyl ring, a strained three-membered carbocycle, into the pyridinone scaffold can significantly influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. Pyridinone derivatives are prevalent in numerous biologically active molecules and approved pharmaceuticals. This guide will systematically explore the key physicochemical parameters of this compound, offering both reported data and expert-guided protocols for their experimental validation.

Chemical Structure and Identification

This compound exists in tautomeric equilibrium with 5-cyclopropyl-2-hydroxypyridine. In the solid state, the pyridinone form is generally favored.[3]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-cyclopropyl-2(1H)-pyridinone, 5-cyclopropyl-2-hydroxypyridine |

| CAS Number | 1159821-42-7[1] |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.17 g/mol |

| InChI | InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,9,10)[1] |

| InChIKey | FWUCDCOUFJDYLH-UHFFFAOYSA-N[1] |

| SMILES | C1CC1c2cc(O)ccn2 |

Physical Properties

A thorough understanding of the physical properties of a compound is critical for its purification, formulation, and administration.

Physical State and Appearance

Commercial suppliers consistently describe this compound as a solid at room temperature.[1]

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt), capillary tubes.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C/min for a preliminary determination.

-

Observe the approximate melting temperature.

-

Allow the apparatus to cool.

-

Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Boiling Point

A predicted boiling point of 348.0 ± 15.0 °C at 760 mmHg has been reported by some suppliers. It is important to note that this is a computed value and experimental verification is recommended.

Solubility

The solubility of a compound in various solvents dictates the choice of reaction media, purification methods, and formulation excipients. While specific quantitative solubility data for this compound is not widely published, its solubility can be inferred from its structure and determined experimentally. The presence of both a polar pyridinone ring capable of hydrogen bonding and a nonpolar cyclopropyl group suggests solubility in a range of solvents.

Qualitative Solubility Assessment:

Based on the "like dissolves like" principle, the following solubilities can be anticipated:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Likely to be soluble due to the ability to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Expected to be soluble.

-

Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is expected.

Experimental Protocol: Gravimetric Solubility Determination

-

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

-

Materials: Analytical balance, constant temperature bath, volumetric flasks, filtration apparatus (e.g., syringe filters).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Calculate the solubility in terms of g/L or mol/L.

-

Caption: Logical flow for pKa determination via UV-Vis spectrophotometry.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the cyclopropyl group, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure. The aromatic protons will appear in the downfield region, while the cyclopropyl protons will be in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (if the hydroxyl tautomer is present).

-

N-H stretch: A peak around 3300-3500 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1650-1690 cm⁻¹.

-

C=C and C=N stretches: Peaks in the 1400-1600 cm⁻¹ region.

-

C-H stretches (cyclopropyl): Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, the molecular ion peak (M+) would be expected at m/z 135.17.

Synthesis and Purification

Purification:

Purification of the synthesized compound would typically involve recrystallization from a suitable solvent or column chromatography on silica gel. The choice of solvent for recrystallization would be guided by the solubility data obtained experimentally.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has synthesized the available information on its physical properties and provided robust, standard methodologies for their experimental determination. A comprehensive understanding of these properties is the cornerstone of successful research and development endeavors involving this promising molecule. As more research is conducted, a more complete and experimentally verified profile of this compound will undoubtedly emerge, further enabling its application in the scientific community.

References

- Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (87th ed.). Taylor & Francis.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.

- Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.

-

PubChem. (n.d.). 5-cyclopropyl-2-cyclopropyloxy-2-nitro-1H-pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve. Retrieved from [Link]

-

YouTube. (2021, September 6). 1c - Find and estimate pKa values. Retrieved from [Link]

-

Zivkovic, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol

CAS Number: 1159821-42-7

For: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropylpyridin-2-ol, also known as 5-cyclopropyl-2(1H)-pyridinone, is a heterocyclic organic compound with the chemical formula C₈H₉NO.[1][2][3] This molecule incorporates two key structural motifs of significant interest in medicinal chemistry: a pyridinone ring and a cyclopropyl group. The 2-pyridone scaffold is a "privileged" structure, frequently found in a wide array of biologically active natural products and FDA-approved drugs.[4][5] Its ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties like metabolic stability and aqueous solubility, makes it a valuable component in drug design.[4][5]

The cyclopropyl group, a three-membered carbocycle, is another highly valued structural unit in modern drug discovery.[6] Its rigid and planar nature can lock flexible molecules into bioactive conformations, enhancing potency and receptor binding affinity.[6] Furthermore, the carbon-hydrogen bonds in a cyclopropane ring are stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.[6] The strategic incorporation of a cyclopropyl group can also fine-tune a molecule's lipophilicity and pKa, and in some cases, lead to reduced off-target effects.[6]

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical, in-depth information for researchers in drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1159821-42-7 | [1][2][3] |

| Molecular Formula | C₈H₉NO | [1][2] |

| Molecular Weight | 135.17 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point | 348.0 ± 15.0 °C at 760 mmHg | [2] |

| Storage Temperature | 4°C | [2] |

Synthesis of this compound

A robust and efficient two-step synthetic route to this compound is proposed, commencing with a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, followed by a demethylation step to reveal the final pyridin-2-ol.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Cyclopropyl-2-methoxypyridine

The initial step involves the palladium-catalyzed cross-coupling of a suitable halopyridine with a cyclopropylboron species. Based on established protocols for similar transformations, 5-chloro-2-methoxypyridine serves as an excellent starting material. The reactivity of halogens in Suzuki couplings generally follows the order I > Br > Cl, making the chloro-substituted pyridine a cost-effective and readily available option.

Experimental Protocol: Synthesis of 5-Cyclopropyl-2-methoxypyridine

-

Materials:

-

5-chloro-2-methoxypyridine

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

n-Butyl-di-1-adamantylphosphine (n-BuPAd₂)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water (degassed)

-

Biotage microwave vial (or similar reaction vessel)

-

Inert atmosphere glove box

-

-

Procedure:

-

In an inert atmosphere glove box, charge a microwave vial with Pd(OAc)₂ (2 mol%), n-BuPAd₂ (3 mol%), potassium cyclopropyltrifluoroborate (1.5 equivalents), and Cs₂CO₃ (3.0 equivalents).

-

Add 5-chloro-2-methoxypyridine (1.0 equivalent) to the vial.

-

Add a 10:1 mixture of toluene and degassed water to the vial to achieve the desired concentration.

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Remove the vial from the glove box and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-cyclopropyl-2-methoxypyridine.

-

Causality and Mechanistic Insights:

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-chloro-2-methoxypyridine.

-

Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base (Cs₂CO₃), which activates the organoboron species.

-

Reductive Elimination: The cyclopropyl and pyridyl groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand like n-BuPAd₂ is crucial for promoting the oxidative addition of the less reactive aryl chloride.

Step 2: Demethylation to Yield this compound

The cleavage of the aryl methyl ether in 5-cyclopropyl-2-methoxypyridine to the corresponding phenol (or in this case, the pyridin-2-ol tautomer) is the final step. Boron tribromide (BBr₃) is a highly effective and widely used reagent for this transformation.[2]

Experimental Protocol: Demethylation of 5-Cyclopropyl-2-methoxypyridine

-

Materials:

-

5-Cyclopropyl-2-methoxypyridine

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask and standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve 5-cyclopropyl-2-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in DCM (typically 1.0 M) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess reagents.

-

Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or flash column chromatography, to obtain pure this compound.

-

Causality and Mechanistic Insights:

BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating it for nucleophilic attack. The bromide ion then attacks the methyl group in an Sₙ2-like fashion, leading to the cleavage of the carbon-oxygen bond. Subsequent workup with water or methanol hydrolyzes the resulting borate ester to yield the final pyridin-2-ol.

Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

| Adduct | Predicted m/z |

| [M+H]⁺ | 136.07570 |

| [M+Na]⁺ | 158.05764 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The cyclopropyl protons should appear as a set of multiplets in the upfield region (typically 0.5-1.5 ppm). The protons on the pyridinone ring will resonate in the aromatic region (typically 6.0-8.0 ppm), with their specific chemical shifts and coupling constants being indicative of the substitution pattern. The N-H proton of the pyridinone tautomer will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons (typically in the range of 5-20 ppm) and the pyridinone ring carbons (in the aromatic and carbonyl region, ~100-170 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands. A broad peak in the region of 3200-2800 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations of the pyridin-2-ol and its tautomer. A strong absorption around 1650 cm⁻¹ would correspond to the C=O stretch of the pyridinone tautomer.

Applications in Drug Discovery and Development

The unique combination of the 2-pyridone and cyclopropyl moieties makes this compound an attractive scaffold for the development of novel therapeutic agents. The 2-pyridone core is present in numerous approved drugs with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The cyclopropyl group can be strategically employed to enhance metabolic stability, improve target binding affinity, and modulate physicochemical properties.

Potential areas of application for derivatives of this compound include:

-

Kinase Inhibitors: The pyridinone scaffold is a common feature in many kinase inhibitors used in oncology.

-

Antiviral Agents: Pyridinone derivatives have shown promise as inhibitors of viral enzymes.

-

Central Nervous System (CNS) Agents: The ability of the cyclopropyl group to improve properties such as membrane permeability could be advantageous for developing drugs that target the CNS.

The synthetic accessibility of this compound, as outlined in this guide, provides a solid foundation for the exploration of its derivatives in various drug discovery programs.

Safety and Handling

This compound is classified as harmful and an irritant.[2] The following hazard and precautionary statements should be observed:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - Royal Society of Chemistry. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - Taylor & Francis Online. [Link]

-

This compound (C8H9NO) - PubChemLite. [Link]

Sources

- 1. thno.org [thno.org]

- 2. rsc.org [rsc.org]

- 3. This compound | 1159821-42-7 [chemicalbook.com]

- 4. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopropylpyridin-2-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and explore its potential applications in drug discovery, grounded in the established benefits of both the pyridin-2-one and cyclopropyl moieties.

Chemical Identity and Physicochemical Properties

This compound, also known by its tautomeric name 5-cyclopropyl-2(1H)-pyridinone, is a substituted pyridinone derivative. The presence of the cyclopropyl group, a small, strained carbocycle, imparts unique conformational rigidity and electronic properties that are highly sought after in modern drug design.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 5-cyclopropyl-2(1H)-pyridinone | [1] |

| CAS Number | 1159821-42-7 | [1] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.16 g/mol | [2] |

| Canonical SMILES | C1CC1C2=CC=C(N=C2)O | - |

| InChI | InChI=1S/C8H9NO/c10-8-4-3-7(5-9-8)6-1-2-6/h3-6,10H,1-2H2 | - |

| InChIKey | FWUCDCOUFJDYLH-UHFFFAOYSA-N | - |

| Predicted XlogP | 1.1 | - |

| Physical Form | Solid | - |

The pyridin-2-one scaffold is a prevalent feature in numerous biologically active molecules and natural products.[3] The tautomeric equilibrium between the -ol and -one forms is a key characteristic of this heterocyclic system, influencing its hydrogen bonding capabilities and interaction with biological targets.

Synthesis and Mechanistic Considerations

One potential synthetic route could involve a Suzuki or other cross-coupling reaction to introduce the cyclopropyl group at the 5-position of a suitably protected 2-hydroxypyridine derivative. For instance, 5-bromo-2-methoxypyridine could serve as a starting material, undergoing a cross-coupling reaction with a cyclopropylboronic acid derivative, followed by demethylation to yield the final product. The choice of catalyst, ligand, and reaction conditions would be critical to optimize the yield and purity of the product.

Another approach could involve the construction of the pyridinone ring from an acyclic precursor already bearing the cyclopropyl moiety. For example, a multi-component reaction involving a cyclopropyl-substituted β-ketoester, an amine, and a source of the C2-N fragment could be envisioned.[4]

Experimental Workflow: Hypothetical Synthesis via Cross-Coupling

Caption: Hypothetical Suzuki coupling route to this compound.

The rationale behind employing a cross-coupling strategy lies in its versatility and tolerance of various functional groups, allowing for the late-stage introduction of the cyclopropyl moiety. The subsequent demethylation is a standard procedure for unmasking the hydroxyl group of the pyridinone.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclopropyl group. The pyridine ring protons would likely appear as multiplets in the aromatic region (δ 6.0-8.0 ppm). The methine proton of the cyclopropyl group would be a multiplet, while the methylene protons would likely appear as two distinct multiplets due to their diastereotopic nature, typically in the upfield region (δ 0.5-1.5 ppm). The N-H proton of the pyridinone tautomer would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the pyridinone tautomer would be expected to resonate in the downfield region (δ > 160 ppm).[5] The carbons of the pyridine ring would appear in the aromatic region (δ 100-150 ppm).[6][7] The methine and methylene carbons of the cyclopropyl group would resonate in the upfield region, typically below 30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~165 (C=O) |

| Pyridine C3 | Multiplet | ~105 |

| Pyridine C4 | Multiplet | ~140 |

| Pyridine C5 | - | ~120 |

| Pyridine C6 | Multiplet | ~135 |

| Cyclopropyl CH | Multiplet | ~15 |

| Cyclopropyl CH₂ | Multiplet | ~5 |

| NH/OH | Broad Singlet | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, broad band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching of the hydroxypyridine tautomer and the N-H stretching of the pyridinone tautomer, likely with intermolecular hydrogen bonding.[8] A strong absorption band around 1650 cm⁻¹ would correspond to the C=O stretching vibration of the pyridinone ring. Bands in the 1600-1450 cm⁻¹ region would be attributed to C=C and C=N stretching vibrations of the aromatic ring. The C-H stretching vibrations of the cyclopropyl group would be expected above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z 135). The fragmentation pattern would be expected to show losses of small neutral molecules or radicals.[9] A common fragmentation for pyridinones is the loss of CO (28 Da).[9] The cyclopropyl group could also undergo fragmentation.

Diagram of a Typical Mass Spectrometry Workflow

Caption: A simplified workflow for mass spectrometry analysis.

Potential Applications in Drug Discovery

The incorporation of a cyclopropyl ring into a molecule can confer several advantageous properties for drug development, including increased metabolic stability, enhanced potency, and improved membrane permeability.[10] The pyridin-2-one scaffold is also a well-established pharmacophore present in a variety of approved drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[4]

The combination of these two privileged substructures in this compound makes it an attractive starting point for the design of novel therapeutic agents.

Rationale for Biological Activity

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.[10]

-

Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

-

Hydrogen Bonding: The pyridin-2-one moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein active sites.

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or phenyl group, potentially leading to improved properties.

Potential Therapeutic Areas

Given the broad range of biological activities associated with pyridinone derivatives, this compound and its analogs could be explored for various therapeutic applications, including:

-

Oncology: Many pyridinone-containing compounds exhibit anticancer properties through various mechanisms, such as kinase inhibition.

-

Infectious Diseases: The pyridinone scaffold is found in several antiviral and antibacterial agents.

-

Inflammatory Diseases: Certain pyridinone derivatives have shown anti-inflammatory activity.

Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to identify specific biological targets and elucidate the mechanism of action of this compound and its derivatives.

Safety and Toxicology

Detailed toxicological data for this compound is not publicly available. However, preliminary safety information from commercial suppliers suggests that the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fascinating molecule that combines the desirable features of the pyridin-2-one scaffold and the cyclopropyl group. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established synthetic methodologies. Its unique structural and physicochemical properties make it a promising candidate for further investigation in the field of medicinal chemistry. Future research focused on the development of efficient synthetic routes, comprehensive biological evaluation, and detailed structure-activity relationship studies will be crucial to unlocking the full therapeutic potential of this and related compounds.

References

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google P

-

Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid - PubMed. (URL: [Link])

-

“Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. (URL: [Link])

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])

-

Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin - CORE. (URL: [Link])

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])

-

Derivatives of 5H-Cyclopenta[2,1-b : 3,4-b']dipyridin-5-one (4,5-Diazafhioren-9-one). (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC - NIH. (URL: [Link])

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed. (URL: [Link])

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. (URL: [Link])

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (URL: [Link])

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (URL: [Link])

-

FT-IR spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b),... - ResearchGate. (URL: [Link])

-

(PDF) Spectroscopic Characterization Using H and C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - ResearchGate. (URL: [Link])

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing). (URL: [Link])

-

FTIR spectra of the samples LP23.2 (a) and LP22 (b) corresponding to native and semi-aquatic plants. - ResearchGate. (URL: [Link])

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... - ResearchGate. (URL: [Link])

Sources

- 1. This compound | 1159821-42-7 [sigmaaldrich.com]

- 2. This compound | 1159821-42-7 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-ol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropylpyridin-2-ol, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, including its molecular weight, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of this compound, outlining expected spectroscopic data. Finally, we will explore its potential applications in drug discovery, particularly in the development of kinase inhibitors and novel antibacterial agents, supported by established experimental workflows.

Introduction

This compound, also known as 5-cyclopropyl-2(1H)-pyridinone, belongs to the 2-pyridone class of heterocyclic compounds. The 2-pyridone scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals.[1] This is attributed to its ability to act as both a hydrogen bond donor and acceptor, as well as its capacity to serve as a bioisostere for various functional groups, thereby influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1]

The incorporation of a cyclopropyl group at the 5-position is a key structural feature. The cyclopropyl moiety is a versatile functional group in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. Its unique electronic and steric characteristics can lead to favorable interactions with biological targets.

This guide aims to be a valuable resource for researchers and drug development professionals by providing a detailed understanding of this compound, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 135.17 g/mol | [2] |

| Molecular Formula | C₈H₉NO | [2] |

| CAS Number | 1159821-42-7 | [2] |

| Appearance | Solid | [3] |

| Synonyms | 5-cyclopropyl-2(1H)-pyridinone | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. This approach offers high yields and good functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Cyclopropyl-2-methoxypyridine

The initial step involves the palladium-catalyzed cross-coupling of a suitable halo-pyridine with a cyclopropylboron species. A robust and well-documented procedure utilizes 5-chloro-2-methoxypyridine and potassium cyclopropyltrifluoroborate.[4]

Reaction Scheme:

Figure 1: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

In a glove box, charge a microwave vial with Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol), n-butyl diadamantylphosphine (n-BuPAd₂) (5.3 mg, 0.015 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and cesium carbonate (Cs₂CO₃) (480 mg, 1.5 mmol).[4]

-

Seal the vial with a cap lined with a disposable Teflon septum.

-

Add 5-chloro-2-methoxypyridine (71.7 mg, 0.5 mmol) and a 10:1 mixture of toluene and water (2 mL) via syringe.[4]

-

Stir the reaction mixture at 100 °C for 24 hours.[4]

-

After cooling to room temperature, dilute the reaction mixture with water (1.5 mL).

-

Extract the product with dichloromethane (3 x 5 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/EtOAc 99:1) to yield the desired product as a light yellow oil.[4]

Step 2: Deprotection of 5-Cyclopropyl-2-methoxypyridine

The final step is the deprotection of the methyl ether to yield the target compound, this compound. This can be achieved using various demethylating agents. A common and effective method involves the use of boron tribromide (BBr₃).

Reaction Scheme:

Figure 2: Deprotection of the methyl ether.

Experimental Protocol:

-

Dissolve 5-cyclopropyl-2-methoxypyridine in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (typically 1 M solution, 1.1-1.5 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically around 0.5-1.0 ppm), and distinct signals for the protons on the pyridine ring. The position of the N-H proton of the pyridone tautomer can be variable and may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the cyclopropyl carbons and the carbons of the pyridine ring. The carbonyl carbon of the pyridone tautomer is expected to resonate in the downfield region (around 160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 135.16 g/mol . Common fragmentation patterns for pyridinones may include the loss of CO.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Kinase Inhibitors

The 2-pyridone moiety is a well-established hinge-binding motif in many kinase inhibitors.[5] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Potential Signaling Pathways to Target:

-

JAK-STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is a key target in inflammatory diseases and cancers. Pyridinone-based inhibitors have shown efficacy against JAK kinases.[6]

-

Receptor Tyrosine Kinase (RTK) Pathways: RTKs such as EGFR and VEGFR are often overexpressed or mutated in cancers, leading to uncontrolled cell growth and angiogenesis. The 3-cyano-2-pyridone scaffold, a close analog, has demonstrated potent inhibition of these kinases.[5]

Figure 3: A generalized workflow for the evaluation of this compound derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Generalized)

-

Reagents and Setup: Prepare a reaction buffer containing the kinase of interest, a suitable peptide or protein substrate, ATP, and MgCl₂.[7]

-

Inhibitor Preparation: Prepare serial dilutions of this compound and any synthesized derivatives in DMSO.

-

Reaction Initiation: Add the kinase to the reaction buffer containing the substrate and inhibitor, and initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.[7]

-

Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced.

-

Fluorescence-based assays: Using fluorescently labeled substrates.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antibacterial Agents

Pyridine and pyridone derivatives have a long history as effective antimicrobial agents.[8] The emergence of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial drugs.

Potential Bacterial Targets:

The antibacterial activity of pyridinone derivatives can be broad-spectrum, targeting both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound is a versatile and promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable through established synthetic methodologies, and its unique combination of a 2-pyridone core and a cyclopropyl substituent provides a strong foundation for the design of potent and selective kinase inhibitors and novel antibacterial compounds. This technical guide provides the essential information and protocols for researchers to effectively synthesize, characterize, and evaluate the biological potential of this compound and its derivatives.

References

-

Benchchem. (n.d.). Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development. Retrieved from Benchchem website.[6]

-

Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from Benchchem website.[10]

-

López Pérez, D., Baker, P. J., Pintar, A. L., Sun, J., Lin, N. J., & Lin-Gibson, S. (2017). Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. Biofouling, 33(3), 222–234.[11]

-

Gümrükçüoğlu, N., Ispir, E., & Berber, I. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Marmara Pharmaceutical Journal, 13(3), 88-92.[9]

-

Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2018). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 23(10), 2649.[12]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from Apec.org.[13]

-

Sarker, A., Al-Sleiman, R., & Emwas, A. H. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28666.[14]

-

Shapiro, A. B. (2015). Answer to "Can anyone suggest a protocol for a kinase assay?". ResearchGate.[15]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.[16]

-

Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance II 400 FT spectrometers at ambient temperature. Retrieved from The Royal Society of Chemistry website.[17]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.[18]

-

Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7]

-

Wallace, E. M., Lyssikatos, J. P., Miller, R. F., Ciszewski, G. M., He, X., Lyssikatos, J. M., ... & Copeland, R. A. (2007). 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of medicinal chemistry, 50(21), 5229–5237.[19]

-

Benchchem. (n.d.). Application Notes and Protocols: Utilizing Ethyl 5-Cyano-2-pyridone Scaffolds for the Development of Potent EGFR and VEGFR-2 Inhibitors. Retrieved from Benchchem website.[5]

-

Karatas, H., & Ocal, N. (2007). Antibacterial Activity of New [(2-Hydroxypropyl)-n-oximino]pyridines. FABAD Journal of Pharmaceutical Sciences, 32(1), 11-15.[8]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.[1]

-

Metz, G., & Reissig, H. U. (2017). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.[20]

-

Spicer, J. A., Rewcastle, G. W., Kaufman, M. D., Black, S. L., Plummer, M. S., Denny, W. A., ... & Sebolt-Leopold, J. S. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Bulletin of the Korean Chemical Society, 34(9), 2821-2828.[21]

-

Domagala, J. M., Hagen, S. E., Joannides, T., Kiely, J. S., Laborde, E., Schroeder, M. C., & Sesnie, J. A. (1993). Pyridonecarboxylic Acids as Antibacterial Agents Part XVII. 5-Alkoxyimidazoquinolones as Potential Antibacterial Agents. Synthesis and Structure-Activity Relationships. Journal of medicinal chemistry, 36(7), 871–882.[22]

-